Cas no 2096985-69-0 (2-(3-Azidopropoxy)-5-methoxybenzoic acid)

2-(3-Azidopropoxy)-5-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Azidopropoxy)-5-methoxybenzoic acid
-
- MDL: MFCD30099292
- Inchi: 1S/C11H13N3O4/c1-17-8-3-4-10(9(7-8)11(15)16)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
- InChI Key: SCXHLUHOIIJHKP-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1C(=O)O)OC)CCCN=[N+]=[N-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 317
- Topological Polar Surface Area: 70.1
- XLogP3: 2.6
2-(3-Azidopropoxy)-5-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA35199-1g |
2-(3-azidopropoxy)-5-methoxybenzoic acid |
2096985-69-0 | >95% | 1g |
$509.00 | 2024-04-20 | |
Matrix Scientific | 162314-0.500g |
2-(3-Azidopropoxy)-5-methoxybenzoic acid |
2096985-69-0 | 0.500g |
$240.00 | 2023-09-10 | ||
Matrix Scientific | 162314-1g |
2-(3-Azidopropoxy)-5-methoxybenzoic acid |
2096985-69-0 | 1g |
$300.00 | 2023-09-10 | ||
A2B Chem LLC | BA35199-500mg |
2-(3-azidopropoxy)-5-methoxybenzoic acid |
2096985-69-0 | >95% | 500mg |
$467.00 | 2024-04-20 |
2-(3-Azidopropoxy)-5-methoxybenzoic acid Related Literature
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
Additional information on 2-(3-Azidopropoxy)-5-methoxybenzoic acid
Introduction to 2-(3-Azidopropoxy)-5-methoxybenzoic Acid (CAS No. 2096985-69-0)
2-(3-Azidopropoxy)-5-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2096985-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both methoxy and azido functional groups, which endow it with unique chemical reactivity and potential biological activities. The molecular structure of this compound consists of a benzoic acid core substituted with a 3-azidopropyl ether group at the 2-position and a methoxy group at the 5-position, making it a versatile intermediate in the synthesis of more complex molecules.
The significance of 2-(3-Azidopropoxy)-5-methoxybenzoic acid lies in its utility as a building block in medicinal chemistry. The azido group, in particular, is a highly reactive handle that can be used for various transformations, including click chemistry reactions, which are widely employed in drug discovery and material science. The methoxy group, on the other hand, provides electronic and steric effects that can influence the reactivity and selectivity of the compound in synthetic pathways. These features make it an attractive candidate for designing novel therapeutic agents targeting various diseases.
In recent years, there has been a surge in research focused on developing new methodologies for constructing complex molecular architectures efficiently. The use of benzoic acid derivatives as intermediates has been well-documented, owing to their structural diversity and biological relevance. Among these derivatives, 2-(3-Azidopropoxy)-5-methoxybenzoic acid stands out due to its unique combination of functional groups, which allows for multiple synthetic pathways and applications. For instance, the azido group can be readily converted into other functional moieties such as alkanes, alcohols, or amines through azide-alkyne cycloaddition reactions (click chemistry), while the carboxylic acid group can be used for further derivatization via esterification or amidation.
One of the most compelling aspects of 2-(3-Azidopropoxy)-5-methoxybenzoic acid is its potential application in the development of novel pharmaceuticals. The benzoic acid scaffold is a common motif in many drugs used to treat conditions ranging from pain and inflammation to cancer and infectious diseases. By incorporating specific functional groups like the azido and methoxy groups, chemists can fine-tune the properties of these compounds to enhance their biological activity and pharmacokinetic profiles. For example, studies have shown that benzoic acid derivatives can interact with biological targets such as enzymes and receptors, leading to therapeutic effects.
Recent advancements in synthetic organic chemistry have enabled more efficient and scalable methods for producing complex molecules like 2-(3-Azidopropoxy)-5-methoxybenzoic acid. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields, making it more feasible to explore its synthetic potential. Additionally, computational methods like molecular modeling have been employed to predict the behavior of this compound in various reaction conditions, further aiding in its optimization for pharmaceutical applications.
The biological activity of 2-(3-Azidopropoxy)-5-methoxybenzoic acid has also been explored in several preclinical studies. While it is not yet known to be an active pharmaceutical ingredient (API) itself, its structural features suggest that it could serve as a lead compound or intermediate in the synthesis of more potent drugs. Researchers have investigated its potential role in modulating biological pathways associated with inflammation, pain perception, and even cancer cell proliferation. These studies often involve screening libraries of related compounds to identify those with enhanced activity or selectivity.
The synthesis of 2-(3-Azidopropoxy)-5-methoxybenzoic acid typically involves multi-step organic transformations starting from commercially available precursors such as 5-methoxystyrene or 5-methoxysalicylic acid. Key steps include halogenation followed by nucleophilic substitution with azidoalkanes or propargyl halides to introduce the azidopropyl ether moiety. Careful control of reaction conditions is necessary to ensure high regioselectivity and yield. Purification techniques such as column chromatography are often employed to isolate the desired product in high purity.
In conclusion,2-(3-Azidopropoxy)-5-methoxybenzoic acid (CAS No. 2096985-69-0) represents an important intermediate in pharmaceutical research due to its versatile structure and reactivity. Its combination of functional groups makes it suitable for diverse synthetic applications, including drug development and material science. As research continues to uncover new methodologies for constructing complex molecules efficiently,2-(3-Azidopropoxy)-5-methoxybenzoic acid is likely to remain a valuable tool for chemists seeking innovative solutions in their work.
2096985-69-0 (2-(3-Azidopropoxy)-5-methoxybenzoic acid) Related Products
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)




